molecular formula C9H8O2 B1611827 trans-Cinnamic-d7 acid CAS No. 308796-47-6

trans-Cinnamic-d7 acid

Cat. No. B1611827
M. Wt: 155.2 g/mol
InChI Key: WBYWAXJHAXSJNI-UJMUNGNDSA-N
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Patent
US05426210

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water in the system was removed under low pressure condition
ADDITION
Type
ADDITION
Details
10 g of glycidol was added
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426210

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water in the system was removed under low pressure condition
ADDITION
Type
ADDITION
Details
10 g of glycidol was added
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426210

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water in the system was removed under low pressure condition
ADDITION
Type
ADDITION
Details
10 g of glycidol was added
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426210

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water in the system was removed under low pressure condition
ADDITION
Type
ADDITION
Details
10 g of glycidol was added
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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